molecular formula C20H19FN4O3S B2552827 N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-03-8

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2552827
CAS No.: 897614-03-8
M. Wt: 414.46
InChI Key: ZHXMKRGWFAOXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of compounds with structures akin to "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide," exploring their chemical properties and potential reactivity. For example, studies have reported on the synthesis of novel derivatives featuring the thiazole moiety, which is known for its significance in medicinal chemistry due to its presence in compounds with various pharmacological activities (Ghosh et al., 2009).

Antiproliferative and Anticancer Activity

A significant portion of the research has been dedicated to evaluating the antiproliferative and anticancer properties of thiazole-containing compounds. These studies have tested various derivatives for their ability to inhibit cancer cell growth, offering insights into their potential therapeutic applications. For instance, compounds synthesized with modifications to the thiazole ring have been evaluated for their cytotoxic activities against different cancer cell lines, with some derivatives showing promising anticancer effects (Xie et al., 2015).

Antimicrobial Activity

Another area of research explores the antimicrobial properties of thiazole derivatives. Compounds with the thiazole scaffold have been synthesized and assessed for their activity against various bacterial and fungal strains. This line of investigation aims to develop new antimicrobial agents that can address the growing concern of drug-resistant pathogens (Badiger et al., 2013).

Pharmacological Properties

Further studies have focused on the broader pharmacological properties of thiazole-based compounds, including their interactions with specific receptors and enzymes. This research provides valuable information on the potential mechanisms of action of these compounds and their selectivity towards different biological targets. For example, some studies have investigated the role of thiazole derivatives as inhibitors of key enzymes involved in cancer progression and metabolic diseases, highlighting their potential for therapeutic applications (Bertrand et al., 1994).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXMKRGWFAOXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.